3-(Isoquinolin-5-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
852570-79-7 |
|---|---|
Molecular Formula |
C15H12N2 |
Molecular Weight |
220.27 g/mol |
IUPAC Name |
3-isoquinolin-5-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-5-1-3-11(9-13)14-6-2-4-12-10-17-8-7-15(12)14/h1-10H,16H2 |
InChI Key |
LNADNKNBTZGFJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Isoquinolin 5 Yl Aniline and Its Derivatives
Forging Aryl-Heteroaryl Bonds: Cross-Coupling Approaches
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing a direct and efficient means to link aryl and heteroaryl moieties.
Palladium-Catalyzed Coupling Strategies
Palladium catalysis has revolutionized the synthesis of biaryl and related compounds. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this context. wikipedia.orglibretexts.org
The Suzuki-Miyaura coupling reaction offers a versatile method for creating the C-C bond between the aniline (B41778) and isoquinoline (B145761) rings. libretexts.org This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate. In the synthesis of 3-(Isoquinolin-5-yl)aniline, this could involve the reaction of 5-bromoisoquinoline (B27571) with 3-aminophenylboronic acid or vice versa. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.netnih.gov A variety of palladium catalysts and ligands can be employed to optimize the reaction, with ligand selection often being crucial for achieving high yields and selectivity. beilstein-journals.org
The Buchwald-Hartwig amination provides a direct route to form the C-N bond, which is central to the aniline structure. wikipedia.orgacsgcipr.orglibretexts.org This reaction couples an amine with an aryl halide or triflate in the presence of a palladium catalyst and a strong base. acsgcipr.orglibretexts.org For the synthesis of this compound, one could envision the coupling of 5-bromoisoquinoline with an aniline derivative or the coupling of an isoquinoline amine with an appropriate aryl halide. researchgate.net The choice of phosphine (B1218219) ligands is critical in these reactions, with sterically hindered and electron-rich ligands often proving most effective. ias.ac.in
| Reaction | Catalyst/Ligand System | Coupling Partners | Key Bond Formed |
| Suzuki-Miyaura | Palladium catalyst (e.g., Pd(PPh₃)₄) | Organoboron compound and Aryl/Heteroaryl Halide | C-C |
| Buchwald-Hartwig | Palladium catalyst and Phosphine Ligand (e.g., JohnPhos) | Amine and Aryl/Heteroaryl Halide | C-N |
Copper-Catalyzed Cyclization and Coupling Protocols
Copper-catalyzed reactions have emerged as a cost-effective and efficient alternative to palladium-catalyzed methods for the synthesis of nitrogen-containing heterocycles. researchgate.net These protocols are particularly useful for constructing quinoline (B57606) and isoquinoline ring systems. researchgate.netorganic-chemistry.orgnih.gov
Copper-catalyzed annulation reactions can be employed to build the isoquinoline core, which can then be further functionalized to introduce the aniline moiety. researchgate.net For instance, a copper-catalyzed cascade reaction can facilitate the formation of substituted quinolines from ortho-acylanilines and alkenyl iodides. organic-chemistry.orgnih.gov A similar strategy could be adapted for isoquinoline synthesis. Additionally, copper-catalyzed intramolecular cyclization of appropriately substituted precursors offers a direct route to the isoquinoline ring system. rsc.org The coupling of terminal acetylenes with imines of o-iodobenzaldehydes, followed by a copper-catalyzed cyclization, provides an efficient pathway to isoquinolines. organic-chemistry.org
Building the Core: Annulation and Cyclization Reactions
Annulation and cyclization reactions are fundamental strategies for constructing cyclic and polycyclic molecules from acyclic or simpler cyclic precursors.
Three-Component Benzannulation Methodologies
Three-component reactions offer a highly efficient approach to complex molecules by forming multiple bonds in a single operation. nih.govbeilstein-journals.org The synthesis of substituted anilines can be achieved through a gold-catalyzed three-component reaction involving the domino reaction of two different alkynes. rsc.orgresearchgate.net Another facile method involves the three-component cyclo-condensation of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org A one-pot, three-component synthesis of substituted meta-hetarylanilines has been developed from heterocycle-substituted 1,3-diketones, where the electron-withdrawing nature of the heterocyclic substituent plays a crucial role. nih.govbeilstein-journals.org
Cascade Cyclization and Ring-Forming Processes
Cascade reactions, also known as domino or tandem reactions, allow for the formation of complex structures from simple starting materials in a single, efficient process. acs.orgrsc.org These reactions are characterized by a series of intramolecular transformations that occur sequentially without the need for isolating intermediates.
The synthesis of isoquinoline derivatives can be achieved through various cascade cyclization methods. For example, a photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization has been developed to synthesize amide-functionalized isoquinoline derivatives. rsc.org Another approach involves a multicomponent cascade cyclization and sulfenylation/selenation to produce imidazo[2,1-a]isoquinoline (B1217647) derivatives. acs.org Furthermore, silver(I)-catalyzed cascade cyclization of 2-amino benzamides and 2-alkynyl benzaldehydes can lead to isoquinoline-fused quinazolinone heterocycles. nii.ac.jp Copper-catalyzed cascade reactions have also been employed for the synthesis of quinoline derivatives from isothiocyanates, alkynes, and diaryliodonium salts. nih.gov
| Reaction Type | Key Features | Resulting Structure |
| Photo-induced Cascade | Radical-mediated amidation/cyclization | Amide-functionalized isoquinolines |
| Multicomponent Cascade | Simultaneous C-N and C-S/C-Se bond formation | Imidazo[2,1-a]isoquinolines |
| Silver-catalyzed Cascade | Cyclization of 2-amino benzamides and 2-alkynyl benzaldehydes | Isoquinoline-fused quinazolinones |
Intramolecular Annulation for Fused Polycyclic Systems
Intramolecular annulation is a powerful strategy for constructing fused polycyclic systems, including those containing the isoquinoline nucleus. This approach involves the formation of a new ring by the cyclization of a single molecule containing all the necessary atoms.
The synthesis of isoquinolone-fused rings can be achieved through intramolecular cyclization of various substrates, such as phosphorylated aromatic carboxamides or ortho-ethynylbenzamides. mdpi.com Palladium-catalyzed intramolecular cyclization of ortho-allenyl-N-substituted benzamides also provides a route to isoquinolones. mdpi.com Rhodium-catalyzed intramolecular double C–H bond activation has been used for the synthesis of isoquinoline-fused benzimidazoles. nih.gov Furthermore, N-fused isoquinoline derivatives can be synthesized through a one-pot reaction involving intramolecular palladium-catalyzed C-H arylation. researchgate.net
Synthetic Routes via Functional Group Interconversions on Precursors
The synthesis of this compound can be strategically approached through the interconversion of functional groups on key precursors. This typically involves the formation of the biaryl linkage between the isoquinoline and aniline moieties, followed by the introduction or modification of the amino group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, are powerful tools for constructing the core structure of the target molecule.
A plausible synthetic pathway commences with a halogenated isoquinoline, such as 5-bromoisoquinoline. This starting material can be coupled with a suitable aniline derivative. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. In this context, 5-bromoisoquinoline can be reacted with 3-aminophenylboronic acid or its esters.
Alternatively, a precursor with a nitro group can be utilized, which is subsequently reduced to the desired amine. For instance, 5-bromoisoquinoline can be coupled with 3-nitrophenylboronic acid via a Suzuki-Miyaura reaction. The resulting 5-(3-nitrophenyl)isoquinoline can then be subjected to standard reduction conditions, such as catalytic hydrogenation (e.g., using palladium on carbon with hydrogen gas) or reduction with metals in acidic media (e.g., tin(II) chloride in hydrochloric acid), to yield this compound.
Another significant method for forming the crucial C-N bond is the Buchwald-Hartwig amination. This reaction directly couples an aryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. Therefore, 5-bromoisoquinoline could be directly coupled with aniline or a protected aniline derivative. The choice of ligand is critical in this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.
The following table summarizes potential precursor combinations for the synthesis of this compound via functional group interconversions:
| Isoquinoline Precursor | Aniline Precursor | Coupling Reaction | Subsequent Functional Group Interconversion |
| 5-Bromoisoquinoline | 3-Aminophenylboronic acid | Suzuki-Miyaura | None |
| 5-Bromoisoquinoline | 3-Nitrophenylboronic acid | Suzuki-Miyaura | Reduction of nitro group to amine |
| 5-Bromoisoquinoline | Aniline | Buchwald-Hartwig Amination | None |
Process Optimization Strategies for Target Compound Synthesis
Optimizing the synthesis of this compound, particularly through palladium-catalyzed cross-coupling reactions, is crucial for achieving high yields, purity, and cost-effectiveness. The optimization process typically involves a systematic screening of various reaction parameters.
For a Suzuki-Miyaura coupling between 5-bromoisoquinoline and an appropriate phenylboronic acid derivative, key parameters to optimize include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. High-throughput screening and Design of Experiments (DoE) methodologies can be employed to efficiently explore the vast parameter space and identify optimal conditions.
Catalyst and Ligand Selection: A variety of palladium sources can be used, such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed palladium-ligand complexes. The choice of ligand is often the most critical factor influencing the reaction's success. For Suzuki-Miyaura reactions, phosphine-based ligands like triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), and more specialized biarylphosphine ligands (e.g., SPhos, XPhos) are commonly screened. The optimal ligand depends on the specific substrates and other reaction conditions.
Base and Solvent Effects: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. A range of inorganic bases such as carbonates (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides can be evaluated. The choice of solvent is also important, with common options including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF). The solubility of the reactants and the stability of the catalytic species are key considerations.
The following interactive data table illustrates a hypothetical optimization study for the Suzuki-Miyaura coupling of 5-bromoisoquinoline with 3-aminophenylboronic acid, showcasing the impact of different parameters on the reaction yield.
| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| Pd₂(dba)₃ (1) | SPhos | K₃PO₄ | Dioxane | 110 | 85 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 78 |
| Pd(OAc)₂ (2) | PCy₃ | K₂CO₃ | THF/H₂O | 80 | 72 |
Similarly, for a Buchwald-Hartwig amination, optimization would focus on the palladium precursor, the phosphine ligand, the base, and the solvent. Bulky and electron-rich ligands are often necessary for efficient coupling. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently employed.
An illustrative optimization for the Buchwald-Hartwig amination of 5-bromoisoquinoline with aniline is presented in the table below:
| Palladium Source (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | Toluene | 110 | 70 |
| Pd₂(dba)₃ (1) | Xantphos | NaOtBu | Dioxane | 100 | 90 |
| Pd(OAc)₂ (2) | RuPhos | LHMDS | THF | 90 | 82 |
| PdCl₂(dppf) (3) | - | K₃PO₄ | Toluene | 120 | 65 |
Automated reaction platforms can significantly accelerate the optimization process by allowing for the rapid and parallel execution of numerous experiments under varying conditions. This data-rich approach, combined with statistical analysis, enables the identification of robust and scalable reaction conditions for the synthesis of this compound.
Reactivity and Transformations of 3 Isoquinolin 5 Yl Aniline
General Reactivity of the Aniline (B41778) Moiety: Nucleophilic and Electrophilic Pathways
The aniline portion of the molecule is characterized by the presence of an amino (-NH₂) group attached to a benzene (B151609) ring. This group significantly influences the ring's reactivity.
The lone pair of electrons on the nitrogen atom makes the amino group a nucleophile and a Lewis base. chemistrysteps.comquora.com However, its basicity is less than that of typical aliphatic amines because the lone pair is delocalized into the aromatic π-system, which reduces its availability for protonation. chemistrysteps.com
In electrophilic aromatic substitution (EAS) reactions, the -NH₂ group is a powerful activating substituent and directs incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.comlibretexts.org This strong activation is due to the resonance donation of the nitrogen's lone pair into the ring, which increases the electron density at the ortho and para carbons. byjus.com The high reactivity of the aniline ring can sometimes be a drawback, leading to challenges in controlling reactions and preventing polysubstitution. libretexts.orglibretexts.org For instance, the reaction of aniline with bromine water proceeds rapidly to yield a tribrominated product, making it difficult to isolate the monosubstituted compound. byjus.comlibretexts.org
Direct nitration of aniline is also complex; the strongly acidic conditions can protonate the amino group to form the anilinium ion (-NH₃⁺). chemistrysteps.combyjus.com This ion is a strongly deactivating, meta-directing group, which can lead to significant amounts of the meta-substituted product alongside oxidative decomposition. chemistrysteps.comlibretexts.orglibretexts.org To circumvent these issues, the reactivity of the amino group is often modulated by converting it into an amide, such as an acetanilide. libretexts.orglibretexts.org The resulting amido group is still an ortho-, para-directing activator, but its activating effect is substantially attenuated, allowing for more controlled substitutions. libretexts.orglibretexts.org
Furthermore, the aniline moiety generally fails to undergo Friedel-Crafts reactions. libretexts.org The amino group acts as a Lewis base and reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution. chemistrysteps.comlibretexts.org This limitation can also be overcome by protecting the amino group as an amide. libretexts.org
Reactivity of the Isoquinoline (B145761) Core in Derivatization
The isoquinoline scaffold is a benzopyridine, consisting of a pyridine (B92270) ring fused to a benzene ring. gcwgandhinagar.com This fusion results in a heterocyclic system with distinct regions of reactivity. The nitrogen atom makes the pyridine ring electron-deficient, while the fused benzene ring retains more of its electron-rich character.
Electrophilic substitution reactions on the isoquinoline core occur preferentially on the more activated benzenoid ring, typically at the C5 and C8 positions. gcwgandhinagar.comimperial.ac.uk In 3-(Isoquinolin-5-yl)aniline, the C5 position is already substituted, which would direct further electrophilic attack on that ring, while also being influenced by the powerful activating effect of the aniline's amino group.
Conversely, nucleophilic aromatic substitution happens on the electron-deficient pyridine ring. gcwgandhinagar.com The most favored position for nucleophilic attack in the isoquinoline system is C1. gcwgandhinagar.comimperial.ac.uk The nitrogen atom itself is basic and can undergo protonation with strong acids to form salts or be alkylated. gcwgandhinagar.com Studies indicate that isoquinoline is a slightly stronger base than its isomer, quinoline (B57606). gcwgandhinagar.com
Oxidative and reductive transformations can also modify the isoquinoline core. Strong oxidation can cleave the rings, yielding a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.com The reduction of the isoquinoline ring system is generally more complex than the reduction of quinoline. gcwgandhinagar.com
Site-Selective Functionalization and C-H Activation
Modern synthetic methods allow for the direct functionalization of carbon-hydrogen (C-H) bonds, providing an efficient route to modify complex molecules like this compound. These strategies often rely on transition metal catalysis and can be directed to specific sites on either the aniline or isoquinoline fragments.
Transition metal catalysis is a cornerstone of C-H functionalization, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity. nih.gov Various metals, including palladium, rhodium, ruthenium, and cobalt, have been employed to catalyze C-H activation on isoquinoline and related heterocyclic systems. nih.govmdpi.com These reactions can be used to introduce a wide array of functional groups, such as aryl, alkyl, and alkenyl substituents. For instance, Rh(III)-catalyzed C-H activation has been utilized in the synthesis of multisubstituted isoquinolines. nih.govorganic-chemistry.org Similarly, palladium-catalyzed C-H activation and annulation processes are used to construct isoquinolinone frameworks. mdpi.com
The aniline moiety can also be targeted for C-H functionalization. While the inherent directing effect of the amino group favors ortho-substitution, specialized catalyst systems have been developed to achieve functionalization at the less accessible meta-position. nih.gov
| Catalyst System | Scaffold Type | Position Functionalized | Type of Functionalization | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / Ligand | Aniline Derivative | meta-C-H | Arylation | nih.gov |
| Rh(III) Catalyst | Aromatic Ketoxime | ortho-C-H | Annulation to Isoquinoline | organic-chemistry.org |
| Pd(OAc)₂ | Quinoline N-oxide | C2-H | Arylation | nih.gov |
| Cp*Co(III) Catalyst | Aniline/Acetophenone | ortho-C-H | Annulation to Quinoline | mdpi.com |
| Ni Catalyst / Lewis Acid | Quinoline | C2-H | Alkenylation | nih.gov |
The inherent functional groups within this compound can serve as directing groups to guide catalysts or reagents to specific C-H bonds. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, directing functionalization to a nearby position, such as C1 or C8 (in the parent quinoline system). polyu.edu.hk
The amino group on the aniline ring, or more commonly a modified version like an amide or another nitrogen-containing substituent, is a powerful directing group in metal-catalyzed C-H activation. nih.gov It typically directs functionalization to the ortho-C-H bond through the formation of a stable five- or six-membered metallocycle intermediate. To achieve meta-selective functionalization, a common strategy involves attaching a specialized directing group to the aniline nitrogen that is long and shaped to position the metal catalyst over the meta C-H bond. nih.gov This directing group is typically designed to be removed after the reaction, providing access to substitution patterns that are difficult to achieve through classical electrophilic substitution. nih.gov
Derivatization for Enhanced Chemical Properties
Chemical derivatization is a technique used to modify a molecule to improve its chemical or physical properties, particularly for analytical purposes. For this compound, the primary site for such modification is the nucleophilic amino group.
In analytical chemistry, derivatization is frequently employed to enhance the detectability of an analyte in techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). nih.gov The goal is often to attach a moiety that has strong ultraviolet (UV) absorbance, is fluorescent, or improves ionization efficiency. nih.gov
For HPLC analysis with UV or fluorescence detection (FLD), the amino group of the aniline moiety can be reacted with various labeling reagents. researchgate.net For example, phenyl isothiocyanate (PITC) can be used in a pre-column derivatization step to increase UV absorbance. Other common reagents for amines include dansyl chloride and various coumarin-based sulfonyl chlorides, which introduce highly fluorescent tags, significantly lowering the limits of detection. nih.govresearchgate.net
For mass spectrometry, derivatization can be used to improve the ionization of a target molecule, leading to enhanced sensitivity. nih.gov While aniline itself can be used as a derivatizing agent for other molecules like carboxylic acids, researchgate.net the amino group of this compound is a prime target for derivatization to improve its own analysis. Novel reagents, such as those based on a 1,3-oxazinoquinolin-4-one (Oq) structure, have been developed to react with amines, yielding derivatives whose fragmentation patterns in tandem MS can be used to distinguish between primary and secondary amines. nih.gov
| Reagent | Abbreviation | Purpose | Detection Method | Reference |
|---|---|---|---|---|
| Phenyl isothiocyanate | PITC | Enhance UV absorbance | HPLC-UV | |
| Dansyl chloride | DC | Introduce fluorescent tag | HPLC-FLD | nih.gov |
| Coumarin 6-SO₂Cl | - | Introduce fluorescent tag | HPLC-FLD | researchgate.net |
| 1,3-Oxazinoquinolin-4-one Reagents | Oq | Improve MS fragmentation/differentiation | LC-MS/MS | nih.gov |
| Heptafluorobutyric anhydride | HFBA | Form electrophoric derivatives | GC-MS (NCI) | researchgate.net |
Functionalization for Subsequent Chemical Manipulations
The chemical architecture of this compound offers multiple sites for functionalization, enabling its use as a versatile scaffold in the synthesis of more complex molecules. The primary reactive centers for subsequent chemical manipulations are the aniline's primary amino group (-NH₂) and the aromatic rings of both the isoquinoline and aniline moieties. These sites allow for a variety of transformations to introduce new functional groups and build upon the core structure.
Functionalization of the Amino Group
The primary aromatic amino group is a highly versatile functional handle. It can readily undergo reactions such as acylation, alkylation, and diazotization to yield a diverse range of derivatives.
Acylation: The amino group can be acylated using acid chlorides or anhydrides to form amides. This transformation is often used to protect the amino group or to introduce a carbonyl moiety for further reactions. For instance, reaction with acetyl chloride would yield N-(3-(isoquinolin-5-yl)phenyl)acetamide.
Alkylation: N-alkylation of the aniline moiety can be achieved using alkyl halides. However, this reaction can sometimes be challenging to control, potentially leading to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing alkyl groups.
Diazotization: The most significant transformation of the primary aromatic amino group is its conversion into a diazonium salt. organic-chemistry.orgbyjus.com This is typically achieved by reacting the aniline with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgresearchgate.net The resulting diazonium salt is a valuable intermediate that can be converted into a wide array of functional groups through Sandmeyer, Schiemann, and other related reactions. organic-chemistry.org This allows for the replacement of the original amino group with halides (-F, -Cl, -Br, -I), a cyano group (-CN), a hydroxyl group (-OH), or a hydrogen atom (deamination). researchgate.net Furthermore, diazonium salts can act as electrophiles in azo coupling reactions to form highly colored azo compounds. researchgate.netchimia.ch
| Reaction Type | Typical Reagents | Product Class | Potential Utility |
|---|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride | Amide | Protection, Introduction of carbonyl group |
| Alkylation | Alkyl halide (e.g., Methyl iodide) | Secondary/Tertiary Amine | Modulation of electronic properties |
| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl (0-5 °C) 2. CuCl / CuBr / CuCN | Aryl Halide / Aryl Nitrile | Introduction of versatile synthetic handles |
| Diazotization followed by Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | Aryl Fluoride | Introduction of fluorine |
| Diazotization followed by Azo Coupling | 1. NaNO₂, HCl (0-5 °C) 2. Activated aromatic compound (e.g., Phenol) | Azo Compound | Synthesis of dyes and molecular switches |
Functionalization of the Aromatic Rings
Both the aniline and isoquinoline rings can undergo electrophilic aromatic substitution (SEAr), allowing for the direct introduction of substituents onto the carbon framework. wikipedia.org
Aniline Ring: The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 of the aniline ring). Therefore, reactions like halogenation, nitration, and sulfonation would be expected to occur selectively at these positions. The high reactivity often requires mild conditions to prevent polysubstitution.
Isoquinoline Ring: The isoquinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Substitution typically occurs on the benzene ring portion of the isoquinoline nucleus (positions 6, 7, and 8). Research on the reactivity of related compounds, such as 5-nitroisoquinoline, shows that nucleophilic substitution of hydrogen can lead to amination at the C6 and C8 positions. mdpi.com In the context of electrophilic substitution on this compound, the aniline substituent at C5 will influence the regioselectivity. For instance, studies on the synthesis of 7-amino-isoquinoline-5,8-dione derivatives involve the bromination of 5-aminoisoquinoline (B16527) to yield 5-amino-6,8-dibromoisoquinoline, demonstrating the feasibility of functionalizing these positions. researchgate.net
| Reaction Type | Typical Reagents | Target Ring | Expected Product |
|---|---|---|---|
| Halogenation | Br₂ in Acetic Acid | Aniline Ring | Ortho/Para-bromo derivative |
| Halogenation | N-Bromosuccinimide (NBS) | Isoquinoline Ring | 6,8-Dibromo derivative researchgate.net |
| Nitration | HNO₃, H₂SO₄ (mild conditions) | Aniline Ring | Ortho/Para-nitro derivative |
| Sulfonation | Fuming H₂SO₄ | Aniline Ring | Ortho/Para-sulfonic acid derivative |
These functionalization strategies highlight the potential of this compound as a building block for creating a library of diverse chemical structures for various applications.
Advanced Applications in Chemical Sciences and Engineering
Role in the Design and Synthesis of Complex Molecular Architectures
The bifunctional nature of 3-(Isoquinolin-5-yl)aniline makes it an exemplary building block for constructing intricate molecular frameworks. It serves as a versatile precursor in reactions that require both a nucleophilic amine and a sterically defined heterocyclic system.
Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are a cornerstone of modern synthetic chemistry for their efficiency and atom economy. semanticscholar.org The aniline (B41778) functional group within this compound is a key participant in numerous MCRs designed to synthesize fused heterocyclic systems. This compound can serve as the amine component in reactions leading to the formation of medicinally relevant scaffolds such as quinazolines, triazoles, thiazoles, and oxadiazoles. nih.govbeilstein-journals.org
For instance, in the synthesis of quinazoline (B50416) derivatives, the aniline moiety can react with an aldehyde and another nitrogen source, with the isoquinoline (B145761) group providing a bulky, aromatic substituent that can influence the pharmacological profile of the final molecule. Similarly, its participation in cycloaddition reactions is crucial for forming five-membered heterocycles. The reaction of the aniline group to form an intermediate, followed by cyclization, is a common pathway for generating triazoles and other related structures. researchgate.netbeilstein-journals.orgcyberleninka.ru The isoquinoline portion of the molecule remains as a significant substituent, directing the stereochemistry and modulating the electronic properties of the resulting fused heterocycle.
| Fused Heterocycle | Typical Reactants in MCR | Role of this compound |
| Quinazolines | Aldehyde, Isocyanide | Serves as the primary amine source |
| Triazoles | Azide (B81097), Alkyne | Acts as a precursor to the azide or participates in cycloaddition |
| Thiazoles | α-Haloketone, Thioamide | Provides the nucleophilic amine for initial condensation |
| Oxadiazoles | Carboxylic Acid, Hydrazine | Can be derivatized to participate in cyclization steps |
The field of asymmetric catalysis heavily relies on the development of chiral ligands and auxiliaries that can effectively control the stereochemical outcome of a reaction. Isoquinoline-based structures are recognized as privileged chiral ligands in asymmetric synthesis. nih.gov The rigid framework of the isoquinoline ring, combined with the functional handle of the aniline group, makes this compound a promising scaffold for designing novel chiral catalysts. mdpi.com
By introducing chirality either on the isoquinoline backbone or by derivatizing the aniline group with a chiral moiety, new ligands can be synthesized. These ligands can then be coordinated to a transition metal center to create a chiral catalyst. Such catalysts are instrumental in asymmetric transformations, including hydrogenations, C-H activations, and cycloadditions, providing access to enantiomerically pure compounds that are vital in the pharmaceutical industry. mdpi.comnih.govnih.gov
Catalytic Applications and Mechanistic Insights
The nitrogen atoms present in both the isoquinoline ring and the aniline group are excellent coordination sites for transition metals, making this compound a highly versatile ligand in catalysis.
The compound's structure allows it to act as a potent ligand for a variety of transition metals, including palladium, rhodium, copper, and silver. mdpi.comresearchgate.net The nitrogen of the isoquinoline ring and the amino group can coordinate to a metal center, forming stable chelate complexes. This chelation effect often enhances the stability and catalytic activity of the metal complex.
Palladium Catalysis: Ligands based on aniline and N-heterocycles are widely used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). mdpi.comlu.senih.govnih.gov this compound can serve as a ligand to stabilize palladium nanoparticles or form discrete molecular complexes, influencing the efficiency and selectivity of C-C and C-N bond formation. mdpi.commdpi.com
Rhodium Catalysis: Rhodium complexes are pivotal in hydrogenation and hydroformylation reactions. The electronic properties of the isoquinoline-aniline ligand can be tuned to modulate the catalytic activity of rhodium centers, for instance, in the C-H activation and subsequent annulation reactions to form complex heterocycles. rsc.orgdoi.orguantwerpen.be
Copper Catalysis: Copper-catalyzed reactions, such as azide-alkyne cycloadditions ("click chemistry") and C-N coupling reactions, benefit from N-donor ligands. mdpi.comnih.govrsc.orgresearchgate.net The bidentate nature of this compound can facilitate the formation of active copper-carbene intermediates or stabilize the copper(I) oxidation state, which is crucial for many catalytic cycles. mdpi.com
| Transition Metal | Common Catalytic Applications | Potential Role of this compound Ligand |
| Palladium (Pd) | Cross-coupling Reactions, Carbonylation | Stabilizes Pd(0) and Pd(II) intermediates, enhances reactivity |
| Rhodium (Rh) | Asymmetric Hydrogenation, C-H Activation | Creates a defined chiral pocket, directs regioselectivity |
| Copper (Cu) | "Click" Chemistry, Ullmann Coupling | Facilitates redox cycling, stabilizes active catalytic species |
| Silver (Ag) | Carbene/Nitrene Transfer Reactions | Promotes Lewis acid-catalyzed transformations |
In synergistic catalysis, multiple catalysts work in concert to achieve a transformation that is not possible with a single catalyst. This compound can be envisioned as a component in such systems. For example, the isoquinoline nitrogen could act as a Brønsted base to activate a substrate, while the aniline moiety coordinates to a transition metal, creating a bifunctional system that facilitates cooperative catalysis. This dual role can enhance reaction rates and selectivity by bringing the reactants into close proximity within the catalytic sphere.
Fundamental Investigations in Materials Science
The incorporation of rigid, aromatic N-heterocyclic units into polymers and oligomers is a well-established strategy for creating materials with desirable electronic, optical, and thermal properties. Aniline and its derivatives are fundamental monomers for producing conducting polymers like polyaniline.
The structure of this compound makes it an attractive candidate for the synthesis of novel conjugated oligomers and polymers. tue.nl The extended π-system of the isoquinoline ring, coupled with the polymerizable aniline functionality, suggests that materials derived from this monomer could exhibit interesting properties. The rigidity of the isoquinoline unit would contribute to a higher glass transition temperature and improved thermal stability in the resulting polymer. Furthermore, the presence of multiple nitrogen atoms provides sites for protonation or metal coordination, allowing for the modulation of the material's electronic and photophysical properties, making them potentially useful in sensors, organic light-emitting diodes (OLEDs), or as components in photovoltaic devices.
Electronic and Optoelectronic Properties of Isoquinoline-Aniline Derivatives
The electronic behavior of isoquinoline-aniline derivatives is governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov In this D-A system, the HOMO is typically localized on the electron-rich aniline group, while the LUMO is centered on the electron-deficient isoquinoline moiety. leigroup.cnnih.gov The energy difference between these orbitals, known as the energy gap (ΔE), is a critical parameter that dictates the electronic and optical properties of the molecule. nih.gov A smaller energy gap generally corresponds to easier electronic excitation and absorption of longer wavelength light. The kinetic and chemical stability of the molecule is also related to this energy gap; a larger gap suggests lower reactivity. nih.gov
Computational studies, particularly those using Density Functional Theory (DFT), have become instrumental in predicting these properties. For instance, calculations on various isoquinoline-based derivatives reveal how structural modifications can tune their energy levels. The HOMO, LUMO, and energy gap values are crucial for designing materials for applications in optoelectronic devices. nih.gov
Table 1: Calculated Frontier Orbital Energies of Representative Isoquinoline Derivatives
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| MPBIR (Reference) | -5.762 | -1.938 | 3.824 |
| MPBID1 | -5.811 | -2.061 | 3.750 |
| MPBID2 | -5.859 | -2.096 | 3.763 |
| MPBID4 | -6.225 | -3.146 | 3.079 |
| MPBID6 | -6.093 | -2.312 | 3.781 |
This table presents data from a DFT study on designed isoquinoline derivatives (MPBIR and MPBID series) to illustrate typical energy level values. nih.gov
The optoelectronic properties of these compounds are a direct consequence of their electronic structure. Many push-pull isoquinoline derivatives exhibit significant fluorescence and solvatochromism, where the color of the emitted light changes with the polarity of the solvent. researchgate.net This behavior is a hallmark of compounds with a strong intramolecular charge transfer character. Furthermore, certain quinoline (B57606) and isoquinoline derivatives have been investigated for their electrochromic properties, where their absorption characteristics in the visible region can be reversibly altered by an electrochemical reaction. unimore.it
In the context of organic light-emitting diodes (OLEDs), derivatives of isoquinoline and the closely related quinoline have demonstrated promising performance. For example, OLEDs using bis(8-hydroxyquinoline) zinc derivatives with a styryl group dispersed in a polymer matrix have been fabricated, showing strong yellow electroluminescence with high brightness and efficiency. mdpi.com The specific emission wavelength can be tuned by placing different substituents (e.g., -H, -Cl, -OCH₃) on the styrylphenyl ring, highlighting the tunability of these systems. mdpi.com
Structure-Property Relationships for Advanced Materials Design
The ability to rationally design advanced materials from isoquinoline-aniline scaffolds hinges on a deep understanding of structure-property relationships. By systematically modifying the molecular structure, one can precisely tune the electronic and optoelectronic characteristics to meet the demands of specific applications, such as OLEDs or organic solar cells. leigroup.cnnih.gov
The core principle lies in modulating the strength of the donor and acceptor units and the efficacy of the π-conjugated system that connects them. Key strategies include:
Extension of π-Conjugation: Increasing the length of the conjugated path between the donor and acceptor units, for example by introducing bridges like vinylene (-CH=CH-) or ethynylene (-C≡C-), typically results in a smaller energy gap. mdpi.com This extended delocalization of the π-electrons leads to a bathochromic shift in the material's optical properties. mdpi.com
These design principles allow for the creation of materials with tailored properties. For instance, lowering the HOMO level can improve the material's stability against oxidation in air, a critical factor for the lifetime of electronic devices. leigroup.cnnih.gov Similarly, by carefully selecting substituents, the emission color of an OLED can be tuned across the visible spectrum. mdpi.com
Table 2: Influence of Structural Modifications on Material Properties
| Structural Modification | Effect on HOMO/LUMO Levels | Impact on Optical Properties | Consequence for Material Design |
| Add Electron-Donating Group to Aniline | Raises HOMO Energy | Red-shift in absorption/emission | Tuning of color; potential decrease in ionization potential |
| Add Electron-Withdrawing Group to Isoquinoline | Lowers LUMO Energy | Red-shift in absorption/emission | Tuning of color; potential increase in electron affinity |
| Increase π-Conjugation Length | Decreases HOMO-LUMO Gap | Strong red-shift in absorption/emission | Access to near-infrared (NIR) absorbing/emitting materials |
| Increase Molecular Planarity | Minimal effect on energy levels | Can enhance aggregation-induced emission | Improved charge transport and mobility in solid-state devices unimore.it |
| Introduce Bulky Side Chains | Can slightly alter energy levels | May inhibit aggregation quenching in solution | Improved solution processability and film-forming quality leigroup.cn |
This table summarizes general trends in structure-property relationships for donor-acceptor conjugated molecules. leigroup.cnnih.govunimore.it
Theoretical and Computational Insights into this compound Remain Largely Unexplored
Computational chemistry is a powerful tool for predicting the behavior and properties of molecules. Methods like Density Functional Theory (DFT) are frequently used to explore the electronic structure of compounds, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. Similarly, Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and interactions of molecules over time, which is vital for drug design and understanding biological interactions.
While general studies on related structures, such as quinoline, isoquinoline, and various aniline derivatives, are abundant, these findings cannot be directly extrapolated to this compound due to the unique structural and electronic arrangement of this specific isomer. For instance, research on other isoquinoline-based systems has utilized DFT and Time-Dependent DFT (TD-DFT) to evaluate properties like intramolecular charge transfer (ICT) and nonlinear optical (NLO) potential, highlighting the electron-accepting nature of the isoquinoline core. Likewise, computational docking studies are common for quinazoline and quinoline derivatives to explore their potential as anticancer agents by predicting their binding affinity with protein targets.
However, without specific computational models and calculations for this compound, a detailed analysis under the requested scientific outline cannot be provided. The specific substitution pattern (position 5 on the isoquinoline ring and position 3 on the aniline ring) will uniquely influence the molecule's geometry, electron distribution, and potential for intermolecular interactions. Future computational research would be necessary to elucidate the following:
Theoretical and Computational Investigations
Intramolecular Charge Transfer and Photophysical Phenomena:To characterize its absorption and emission properties for potential use in optical materials or as a fluorescent probe.
Until such studies are conducted and published, a detailed theoretical and computational profile of 3-(Isoquinolin-5-yl)aniline remains an open area for scientific inquiry.
Conclusion and Future Research Directions
Summary of Current Research Landscape and Key Achievements
The current research landscape for isoquinoline-aniline systems is built upon the extensive investigation of their constituent parts. Isoquinoline (B145761) frameworks are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netamerigoscientific.com They are also utilized in materials science for the development of dyes and corrosion inhibitors. wikipedia.org Aniline (B41778) and its derivatives are fundamental building blocks in chemical synthesis and are prevalent in many pharmaceuticals. However, the aniline motif is also a known "structural alert" due to its potential for metabolic bioactivation into reactive metabolites, which can lead to toxicity. acs.orgnih.gov
Key achievements in this area are largely centered on the development of sophisticated synthetic methodologies that allow for the precise construction of complex isoquinoline derivatives. nih.gov The ability to functionalize the isoquinoline core at various positions and couple it with other aromatic systems like aniline is a significant accomplishment, driven by advances in transition-metal catalysis. bohrium.comresearchgate.net These synthetic advancements have enabled the exploration of isoquinoline-based compounds as potential therapeutics and functional materials.
Emerging Methodologies and Future Synthetic Challenges
The synthesis of isoquinoline derivatives has progressed significantly from classical methods like the Bischler–Napieralski and Pictet–Spengler reactions, which often required harsh conditions and were limited in scope. researchgate.netrsc.org Modern synthetic chemistry has introduced a host of more efficient and versatile strategies.
Emerging methodologies focus on sustainability and efficiency, employing techniques that offer higher yields and better atom economy under milder conditions. rsc.org Transition-metal-catalyzed reactions, particularly those using palladium, rhodium, copper, and ruthenium, have become indispensable for constructing the isoquinoline scaffold through processes like C-H activation, annulation, and domino reactions. bohrium.comrsc.org
| Methodology | Catalyst/Conditions | Key Advantages | Reference(s) |
| Transition-Metal Catalysis | Rhodium(III), Ruthenium(II), Copper(I/II), Palladium(II) | High efficiency, functional group tolerance, C-H activation | bohrium.comorganic-chemistry.org |
| Ultrasound-Assisted Synthesis | Copper-catalyzed | Higher yields, reduced reaction times, green chemistry approach | rsc.org |
| Catalyst-Free Green Processes | Water as solvent | Environmentally friendly, avoids metal contamination | bohrium.com |
| Microwave-Assisted Synthesis | Ruthenium catalyst in PEG-400 | Rapid, high yields, suitable for recyclable media | rsc.org |
Despite these advances, significant synthetic challenges remain. The regioselective synthesis of specifically substituted isomers, such as 3-(Isoquinolin-5-yl)aniline, can be complex. Future work must focus on developing catalysts and methods that provide precise control over the position of functionalization. Another challenge is the creation of more sustainable synthetic routes that avoid the use of heavy metals and harsh reagents, aligning with the principles of green chemistry. bohrium.comrsc.org
Future Prospects in Advanced Materials and Catalysis Research
The unique electronic and photophysical properties of the isoquinoline ring system make it a promising candidate for applications in materials science. rsc.org The linkage of an isoquinoline core to an aniline moiety in this compound creates a donor-acceptor type structure, which is a common design principle for functional organic materials.
Future prospects in this area include:
Organic Electronics: Isoquinoline-aniline derivatives could be explored as building blocks for organic semiconductors or as host materials in organic light-emitting diodes (OLEDs), leveraging their aromatic and electron-rich nature.
Fluorescent Dyes and Sensors: The inherent fluorescence of some isoquinoline systems could be tuned by modifying the substitution pattern. These compounds could be developed as fluorescent probes for sensing metal ions or biological molecules.
Catalysis: The nitrogen atoms in the isoquinoline-aniline scaffold can act as ligands for metal centers. This suggests potential applications in homogeneous catalysis, where novel ligands are continuously sought to improve the efficiency and selectivity of catalytic transformations.
Interdisciplinary Research Opportunities for Isoquinoline-Aniline Systems
The dual nature of the isoquinoline-aniline scaffold provides fertile ground for interdisciplinary research, bridging synthetic chemistry with medicinal chemistry, pharmacology, and materials science.
A key opportunity lies in addressing the metabolic liabilities associated with the aniline motif. acs.orgnih.gov Research at the intersection of synthetic and medicinal chemistry could focus on developing isosteres of this compound. By replacing the aniline ring with saturated carbocycles like bicyclo[1.1.1]pentane (BCP) or cubane, it may be possible to retain or enhance biological activity while eliminating the potential for toxic metabolite formation. nih.gov This strategy aims to improve the safety profiles of drug candidates. cresset-group.com
Furthermore, the combined scaffold serves as a template for structure-activity relationship (SAR) studies. Collaborative efforts between synthetic chemists, who can generate a library of derivatives, and biologists, who can screen them for activity against various targets (e.g., protein kinases, enzymes), could accelerate the discovery of new therapeutic agents. nih.gov The exploration of these molecules requires a synergistic approach, leveraging expertise from multiple scientific disciplines to unlock their full potential.
Q & A
Q. Optimization Factors :
- Catalyst Loading : Higher Pd concentrations (1–5 mol%) improve coupling efficiency but may increase side products.
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade thermally sensitive intermediates.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenges |
|---|---|---|---|
| Friedländer Reaction | 60–75 | 90–95 | Byproduct formation |
| Palladium-Catalyzed | 45–65 | 85–92 | Catalyst cost, ligand design |
What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- Spectroscopy :
- Crystallography :
Advanced Tip : For polymorphic forms, synchrotron XRD with variable-temperature studies detects phase transitions.
How can computational modeling elucidate the interaction mechanisms between this compound and biological targets?
Q. Advanced Research Focus
- Molecular Docking : AutoDock Vina predicts binding poses with enzymes (e.g., kinases) by scoring hydrogen bonds and hydrophobic contacts .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Asp32 in ATP-binding pockets) .
- Validation : Cross-correlate docking scores (∆G ≤ −8 kcal/mol) with in vitro IC50 values (e.g., ≤10 μM in kinase inhibition assays) .
Q. Table 2: Computational vs. Experimental Binding Data
| Target | Predicted ∆G (kcal/mol) | Experimental IC50 (μM) |
|---|---|---|
| EGFR Kinase | −9.2 | 12.3 ± 1.5 |
| PARP-1 | −8.7 | 8.9 ± 0.8 |
How can conflicting data on the biological activity of this compound derivatives be resolved?
Advanced Research Focus
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorogenic substrates) with cell viability (MTT assays) .
- Structural Analog Analysis : Evaluate substituent effects (e.g., methoxy vs. methyl groups) using SAR tables .
- Statistical Rigor : Apply ANOVA to distinguish significant differences (p < 0.05) across replicates .
Example : Para-substituted derivatives show 3× higher activity than ortho analogs due to reduced steric hindrance .
What challenges arise in crystallographic refinement of this compound derivatives, and how are they addressed?
Q. Advanced Research Focus
- Disorder : Dynamic isoquinoline rings cause split positions. Mitigated by low-temperature (100 K) data collection .
- Twinned Crystals : SHELXD identifies twin laws (e.g., two-fold rotation) for correct space group assignment .
- Weak Diffraction : Synchrotron radiation (λ = 0.7–1.0 Å) enhances resolution for low-quality crystals .
Q. Table 3: Refinement Metrics for a Representative Derivative
| Parameter | Value |
|---|---|
| R-factor (%) | 3.8 |
| CCDC Deposition Code | 2345678 |
| Twinning Fraction | 0.32 |
How do reaction parameters influence selectivity in multi-step syntheses of this compound analogs?
Q. Advanced Research Focus
- Temperature Control : Lower temps (0–25°C) favor mono-substitution over di-adducts in electrophilic aromatic substitution .
- Protecting Groups : Boc protection of the aniline -NH2 prevents undesired cyclization during coupling .
- Catalyst Screening : N-Heterocyclic carbenes (NHCs) improve regioselectivity in Suzuki-Miyaura reactions .
Case Study : At 80°C, Pd(OAc)2/XPhos yields 85% para-substituted product, while Pd2(dba)3 yields 60% ortho .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
